molecular formula C9H8ClNO4 B12858718 1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one

1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one

Cat. No.: B12858718
M. Wt: 229.62 g/mol
InChI Key: MLOJUSFSLLUESB-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one is an organic compound with a complex structure that includes chloro, methoxy, and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride. The reaction is initially carried out at 0°C and then allowed to proceed at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amino derivatives.

Scientific Research Applications

1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one is unique due to the presence of all three functional groups (chloro, methoxy, and nitro) on the phenyl ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

1-(4-chloro-2-methoxy-5-nitrophenyl)ethanone

InChI

InChI=1S/C9H8ClNO4/c1-5(12)6-3-8(11(13)14)7(10)4-9(6)15-2/h3-4H,1-2H3

InChI Key

MLOJUSFSLLUESB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)Cl)[N+](=O)[O-]

Origin of Product

United States

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